molecular formula C12H4Cl2F6N4O2S B1672680 Fipronil sulfone CAS No. 120068-36-2

Fipronil sulfone

Cat. No.: B1672680
CAS No.: 120068-36-2
M. Wt: 453.1 g/mol
InChI Key: LGHZJDKSVUTELU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fipronil sulfone primarily targets the γ-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls) in the central nervous system of insects . These receptors play a crucial role in inhibitory neurotransmission .

Mode of Action

This compound acts as an antagonist at the GABA receptors and GluCls . It blocks these channels, disrupting the normal functioning of the central nervous system in insects . This blockage leads to an overstimulation of the nervous system, causing death in insects .

Biochemical Pathways

The metabolic reactions of fipronil degradation, which lead to the formation of this compound, appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes responsible for the degradation are somewhat different, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles in different strains of bacteria and fungi .

Pharmacokinetics

This compound shows a complex pharmacokinetic profile. After oral administration, fipronil is quickly absorbed and metabolized, with its sulfone metabolite showing higher activity . This compound is more persistent and mainly stored in adipose tissue and the adrenal glands within the body . The oral bioavailability of fipronil decreases as the dose increases, revealing an enhancement of the first-pass effect and a fast metabolism in vivo .

Result of Action

The blockage of GABA receptors and GluCls by this compound leads to an overstimulation of the nervous system, causing death in insects . This compound is a potent inhibitor of GABA receptors, desensitizing and nondesensitizing GluCls, and rat GABA A receptors .

Action Environment

Fipronil and its metabolite this compound have been detected in various environments due to their widespread use in agriculture . They are toxic to aquatic animals, crustaceans, bees, termites, rabbits, lizards, and humans . The environmental fate and degradation mechanisms of fipronil and this compound are influenced by various factors such as adsorption, ozone oxidation, catalyst coupling, inorganic plasma degradation, and microbial degradation .

Biochemical Analysis

Biochemical Properties

Fipronil Sulfone selectively inhibits GABA receptors . It interacts with these receptors, leading to a disruption in the normal functioning of the nervous system in insects . This interaction is the primary reason for its effectiveness as an insecticide .

Cellular Effects

This compound, like Fipronil, can have harmful effects on non-target organisms . It can influence cell function by disrupting normal biochemical processes, particularly those involving GABA receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABA receptors, leading to their inhibition . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a high environmental persistence . Over time, it can degrade into several products, with this compound being among the most common .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles based on various signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fipronil sulfone is typically synthesized through the oxidation of fipronil. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone. The reaction conditions often involve an aqueous or organic solvent medium, with the temperature and pH carefully controlled to optimize the yield of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures efficient conversion of fipronil to this compound. The process is designed to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fipronil sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: this compound is unique due to its greater environmental persistence and higher toxicity compared to fipronil and its other metabolites. Its ability to persist in the environment and its potent toxic effects on non-target organisms make it a compound of significant concern in environmental and toxicological studies .

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHZJDKSVUTELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074750
Record name Fipronil sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120068-36-2
Record name Fipronil sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120068-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fipronil sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fipronil sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile
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Record name FIPRONIL SULFONE
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Synthesis routes and methods

Procedure details

0.17 g (0.4 mmol) of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl) phenyl)-4-((trifluoromethyl) sulfinyl)-1H-pyrazol-3-carbonitrile, 0.01 g (0.03 mmol) of sodium tungstate.2H2O, and 0.07 g (0.6 mmol) of 30% aqueous hydrogen peroxide were dissolved in 1 mL acetic acid and reacted at 55° C. for 6 hours. The reaction solution was cooled, 10 mL water was added, and the reaction mixture was extracted twice with 10 mL ethyl acetate. The ethyl acetate layer was washed with water, then dehydrated over anhydrous magnesium sulfate, filtered and concentrated to give 0.2 g pale yellow crystal of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl) phenyl)-4-((trifluoromethyl) sulfonyl)-1H-pyrazol-3-carbonitrile.
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
sodium tungstate
Quantity
0.01 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fipronil sulfone exert its insecticidal effects?

A1: this compound, like its parent compound fipronil, acts as a potent inhibitor of the γ-aminobutyric acid (GABA) receptor in insects. This receptor is crucial for regulating nerve impulses in the central nervous system. By blocking the GABA-gated chloride channel, this compound disrupts nerve signaling, leading to hyperexcitation, paralysis, and ultimately death in insects [, ].

Q2: Why is this compound considered more toxic than fipronil in certain organisms?

A2: Research suggests that this compound exhibits higher toxicity to some organisms compared to fipronil. For instance, studies on dragonflies revealed that this compound was significantly more toxic than its parent compound, both in terms of acute toxicity and feeding inhibition []. This difference in toxicity could be attributed to variations in metabolism, target site sensitivity, or elimination rates between different species [, , ].

Q3: Does this compound bioaccumulate in organisms?

A4: Yes, research indicates that this compound can bioaccumulate in organisms. Studies on rainbow trout demonstrate that this compound persists longer in fish tissues compared to its parent compound fipronil []. This persistence, coupled with its potential for biomagnification through the food chain, raises concerns about its long-term ecological impacts, particularly for organisms at higher trophic levels [, ].

Q4: What are the potential human health concerns associated with this compound exposure?

A5: Studies have shown that this compound can disrupt thyroid function in rats by increasing the clearance of thyroxine (T4) []. This effect is linked to the induction of hepatic enzymes responsible for T4 elimination. Additionally, research suggests that this compound might contribute to the development of Alzheimer's disease by promoting the production of amyloid-beta 42 (Aβ42) peptides, which are known to be neurotoxic [].

Q5: How persistent is this compound in the environment?

A7: this compound exhibits significant persistence in various environmental compartments. Studies have shown its persistence in soil, water, and sediment, with half-lives ranging from several days to several months depending on environmental conditions [, , ]. This persistence raises concerns about its long-term impact on ecosystems and potential for bioaccumulation in organisms.

Q6: What factors influence the degradation of this compound in the environment?

A8: The degradation of this compound is influenced by various factors, including soil type, pH, microbial activity, temperature, and the presence of organic matter. For instance, research has shown that this compound degrades faster in alkaline conditions (higher pH) compared to acidic conditions []. Additionally, the presence of certain microorganisms can enhance its degradation through biotransformation processes [].

Q7: What are the major degradation products of this compound?

A9: this compound can undergo further degradation in the environment, leading to the formation of additional metabolites. Some of the identified degradation products include fipronil sulfide, desulfinyl fipronil, and other hydroxylated and glycosylated derivatives [, ]. The toxicity and environmental fate of these degradation products require further investigation to fully assess the environmental risks associated with this compound.

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?

A10: Several analytical techniques are employed for the detection and quantification of this compound. Common methods include gas chromatography coupled with electron capture detection (GC-ECD) [], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. These techniques offer high sensitivity and selectivity, enabling the detection of this compound at trace levels in complex matrices.

Q9: Are there any challenges associated with the analysis of this compound in complex matrices?

A11: Analyzing this compound in complex matrices, such as food or biological samples, can be challenging due to the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to minimize matrix effects and ensure accurate quantification. Researchers often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to isolate this compound from the sample matrix before analysis [, , ].

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